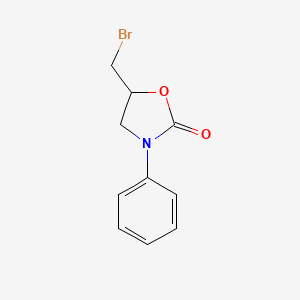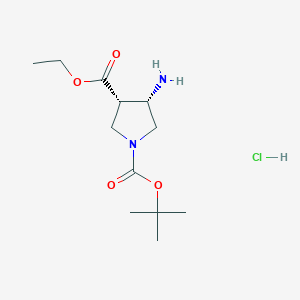
4-Bromo-2-fluoro-benzamidine
Übersicht
Beschreibung
4-Bromo-2-fluoro-benzamidine is a chemical compound with the CAS Number: 1100752-71-3 and a molecular weight of 217.04 . The IUPAC name for this compound is 4-bromo-2-fluorobenzenecarboximidamide .
Synthesis Analysis
The synthesis of 4-Bromo-2-fluoro-benzamidine involves multi-step reactions . The first step involves the reaction of N-bromosuccinimide with CH2Cl2 at 0°C for 45 hours . The second step involves the reaction of cc. sulphuric acid, sodium nitrite, copper (II) sulphate pentahydrate, and sodium hydrogen carbonate in H2O, acetic acid, and cyclohexane .Molecular Structure Analysis
The InChI code for 4-Bromo-2-fluoro-benzamidine is 1S/C7H6BrFN2/c8-4-1-2-5 (7 (10)11)6 (9)3-4/h1-3H, (H3,10,11) . The InChI key is DCQNERUWUYQVSC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Bromo-2-fluoro-benzamidine is a brown solid . It has a molecular weight of 217.04 . The storage temperature is 0-5°C .Wissenschaftliche Forschungsanwendungen
[2′‐18F]‐2‐oxoquazepam Synthesis of a 5‐(2‐[18F]fluorophenyl)‐1,4‐benzodiazepine‐2‐one
The study showcases the synthesis of a 1,4-benzodiazepine-2-one using a 2-amino-2′-[18F]fluorobenzhydrol as a radiolabeling intermediate. This process is crucial for creating compounds used in positron emission tomography (PET) imaging, indicating the potential of 4-Bromo-2-fluoro-benzamidine derivatives in the development of radiopharmaceuticals (Johnströma, Stone-Elander, & Duelfer, 1994).
Antibiofilm and Antipathogenic Applications
Synthesis, Spectroscopic Properties, and Antipathogenic Activity of New Thiourea Derivatives
This research highlights the antipathogenic potential of benzamide derivatives, particularly noting the significance of bromine and fluorine atoms in the structure. These derivatives demonstrated considerable activity against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, especially in their ability to inhibit biofilm formation. Such findings underscore the possible use of 4-Bromo-2-fluoro-benzamidine in developing antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Inhibition of Histone Deacetylase for Antitumor Activity
A Synthetic Inhibitor of Histone Deacetylase, MS-27-275, with Marked In Vivo Antitumor Activity Against Human Tumors
The compound MS-27-275, a benzamide derivative similar to 4-Bromo-2-fluoro-benzamidine, was shown to inhibit histone deacetylase effectively, resulting in antitumor activity. This study's insights into the structural significance and biological activity of benzamide derivatives suggest potential pathways for the development of novel cancer therapies (Saito et al., 1999).
Applications in Heart Disease Treatment
(2-Methyl-5-(methylsulfonyl)benzoyl)guanidine Na+/H+ antiporter inhibitors
This study focused on benzoylguanidine derivatives for inhibiting the Na+/H+ exchanger, particularly in the context of cardiac ischemia and reperfusion. Given the structural similarities, 4-Bromo-2-fluoro-benzamidine may hold potential in the synthesis of compounds aiming at cardiac protection and treatment of acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-fluorobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQNERUWUYQVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001283857 | |
| Record name | 4-Bromo-2-fluorobenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001283857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1100752-71-3 | |
| Record name | 4-Bromo-2-fluorobenzenecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1100752-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluorobenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001283857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid](/img/structure/B1524111.png)








